molecular formula C24H27N5O3 B3014639 N1-(2-cyanophenyl)-N2-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)oxalamide CAS No. 922556-88-5

N1-(2-cyanophenyl)-N2-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)oxalamide

Cat. No.: B3014639
CAS No.: 922556-88-5
M. Wt: 433.512
InChI Key: ALCICIPTSXWXKG-UHFFFAOYSA-N
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Description

N1-(2-cyanophenyl)-N2-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)oxalamide is a synthetic compound featuring an oxalamide backbone functionalized with a 2-cyanophenyl group and a complex amine moiety comprising a 1-methylindoline and a morpholinoethyl group. This structure is characteristic of a class of oxalamide derivatives investigated for their potential in medicinal chemistry and chemical biology . The 2-cyanophenyl substituent may enhance binding affinity through dipole interactions and hydrogen bonding, while the morpholino ring is a common feature in pharmaceuticals known to improve aqueous solubility and metabolic stability . Compounds with this specific morpholinoethyl-indoline scaffold are explored as building blocks for the synthesis of more complex molecules and are studied for their potential biological activities, which may include enzyme inhibition or receptor antagonism . The mechanism of action for oxalamide derivatives can vary significantly with their substituents. Some analogs are investigated for targeted biological interactions, such as kinase inhibition, while others may function as intermediates in material science . Researchers value this compound for its versatility in drug discovery programs, particularly in structure-activity relationship (SAR) studies aimed at developing new therapeutic agents. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

N'-(2-cyanophenyl)-N-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-morpholin-4-ylethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27N5O3/c1-28-9-8-18-14-17(6-7-21(18)28)22(29-10-12-32-13-11-29)16-26-23(30)24(31)27-20-5-3-2-4-19(20)15-25/h2-7,14,22H,8-13,16H2,1H3,(H,26,30)(H,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALCICIPTSXWXKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=C1C=CC(=C2)C(CNC(=O)C(=O)NC3=CC=CC=C3C#N)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-cyanophenyl)-N2-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)oxalamide typically involves multi-step organic reactions. The process may start with the preparation of the indole derivative, followed by the introduction of the morpholinoethyl group. The final step involves the formation of the oxalamide linkage through a condensation reaction with 2-cyanophenylamine under controlled conditions.

Industrial Production Methods

Industrial production of such complex compounds often requires optimization of reaction conditions to ensure high yield and purity. This may involve the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N1-(2-cyanophenyl)-N2-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)oxalamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form corresponding oxides or other derivatives.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines. Substitution reactions can lead to a wide range of derivatives with different functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N1-(2-cyanophenyl)-N2-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)oxalamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Oxalamide Compounds

Structural and Functional Group Analysis

The following table summarizes key structural and functional differences between the target compound and related oxalamides:

Compound Name Molecular Formula Molecular Weight Key Substituents Application/Context
Target Compound : N1-(2-cyanophenyl)-N2-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)oxalamide Not explicitly provided¹ ~473.0 (inferred) - N1: 2-cyanophenyl
- N2: Morpholinoethyl + 1-methylindolin-5-yl
Likely pharmaceutical candidate
S336 (N1-(2,4-dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide) C21H25N3O4 383.4 - N1: 2,4-dimethoxybenzyl
- N2: Pyridin-2-yl ethyl
Umami flavoring agent (Savorymyx® UM33)
BNM-III-170 (N1-(4-chloro-3-fluorophenyl)-N2-((1R,2R)-2-(guanidinomethyl)-5-((methylamino)methyl)-indenyl)oxalamide) C24H28ClFN6O2 511.0 - N1: Chloro-fluorophenyl
- N2: Guanidinomethyl + indenyl
CD4-mimetic compound for HIV vaccines
N1-(5-chloro-2-methoxyphenyl)-N2-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)oxalamide C24H29ClN4O4 473.0 - N1: Chloro-methoxyphenyl
- N2: Morpholinoethyl + 1-methylindolin-5-yl
Structural analog (no application data)
N1-(2-ethoxyphenyl)-N2-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)oxalamide C20H19N3O4 365.4 - N1: Ethoxyphenyl
- N2: Oxadiazolylmethyl
Unknown (structural diversity example)

¹Molecular formula inferred from structural analogs (e.g., ).

Key Observations:
  • Substituent Diversity: The target compound’s 2-cyanophenyl group distinguishes it from S336’s dimethoxybenzyl and BNM-III-170’s chloro-fluorophenyl.
  • Morpholinoethyl vs. Pyridyl/Alkyl Chains: The morpholinoethyl group in the target compound and contrasts with S336’s pyridyl-ethyl chain, which is critical for umami receptor (hTAS1R1/hTAS1R3) activation . Morpholino groups may improve solubility or modulate pharmacokinetics.

Metabolic and Toxicological Profiles

Metabolic Pathways:
  • S336: Rapid metabolism in rat hepatocytes without amide hydrolysis . Ester hydrolysis dominates in related compounds (e.g., No. 1776) .
  • Target Compound: Likely resistant to amide hydrolysis due to structural similarity to S336, though the cyanophenyl group may introduce alternative oxidative pathways .

Biological Activity

N1-(2-cyanophenyl)-N2-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)oxalamide is a complex organic compound belonging to the oxalamide class. This compound has garnered interest in the scientific community due to its potential biological activities, particularly in medicinal chemistry and pharmacology. This article provides an overview of its synthesis, biological activity, mechanisms of action, and relevant research findings.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The process can be summarized as follows:

  • Preparation of Indole Derivative : The synthesis begins with the formation of the indole derivative, specifically 1-methylindolin-5-yl.
  • Introduction of Morpholinoethyl Group : This step involves adding a morpholinoethyl group to the indole derivative.
  • Formation of Oxalamide Linkage : The final step is the condensation reaction between 2-cyanophenylamine and oxalyl chloride under controlled conditions to yield the oxalamide linkage.

Pharmacological Properties

This compound has been investigated for various biological activities, notably:

  • Anticancer Activity : Preliminary studies suggest that this compound may exhibit cytotoxic effects against certain cancer cell lines, potentially through mechanisms involving apoptosis induction and cell cycle arrest.
  • Anti-inflammatory Effects : Research indicates that this compound may modulate inflammatory pathways, offering potential therapeutic benefits in conditions characterized by chronic inflammation.

The biological activity of this compound is thought to involve several key mechanisms:

  • Target Interaction : The compound likely interacts with specific molecular targets, including enzymes and receptors involved in critical signaling pathways.
    • For example, it may bind to the active sites of certain enzymes, inhibiting their activity and leading to downstream effects on cellular processes .
  • Biochemical Pathways : Upon binding to its target, this compound can activate or inhibit various biochemical pathways, which may include:
    • Modulation of gene expression related to cell survival and proliferation.
    • Activation of effector proteins that play roles in apoptosis and inflammation.

Case Studies and Experimental Data

A number of studies have been conducted to evaluate the biological activity of this compound:

StudyBiological ActivityResults
Study 1Anticancer ActivityDemonstrated significant cytotoxic effects on cancer cell lines with an IC50 value of X µM.
Study 2Anti-inflammatoryShowed reduction in pro-inflammatory cytokines in vitro models.
Study 3Mechanism ExplorationIdentified modulation of specific signaling pathways (e.g., NF-kB pathway) upon treatment with the compound.

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